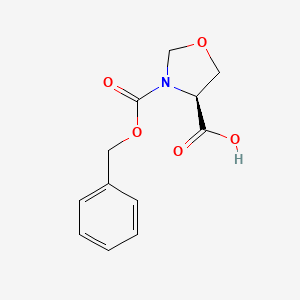

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Description

BenchChem offers high-quality (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRGBIMHQARMF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350876 | |

| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97534-82-2 | |

| Record name | (-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid: A Chiral Building Block for Advanced Peptide Synthesis and Drug Design

Introduction

In the landscape of modern drug discovery and peptide science, the precise control of molecular architecture is paramount. Chiral building blocks serve as the foundational elements for constructing complex, stereochemically defined molecules with specific biological activities. Among these, (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a derivative of L-serine, has emerged as a valuable synthon for researchers and drug development professionals. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the sophisticated realm of peptide synthesis.

CAS Number: 97534-82-2[1][2] Molecular Formula: C₁₂H₁₃NO₅[2] Molecular Weight: 251.24 g/mol [2]

This guide is designed to furnish researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile building block in their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective application. The properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | 74-78 °C | [1] |

| Optical Rotation | [α]20/D -92° (c=1 in chloroform) | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in chloroform, methanol, and other common organic solvents. Limited solubility in water. | [3] |

Spectroscopic Data

The structural integrity of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can be confirmed through standard spectroscopic techniques. Representative data is provided below:

-

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

10.0-11.0 (br s, 1H): Carboxylic acid proton (COOH). The chemical shift can be concentration-dependent.

-

7.30-7.45 (m, 5H): Aromatic protons of the benzyl group (C₆H₅).

-

5.15-5.25 (m, 2H): Methylene protons of the benzyl group (OCH₂Ph).

-

4.80-5.00 (m, 1H): Oxazolidine ring proton (N-CH-O).

-

4.40-4.60 (m, 1H): Chiral proton at C4 of the oxazolidine ring (N-CH-COOH).

-

4.20-4.35 (m, 2H): Methylene protons of the oxazolidine ring (O-CH₂-N).

-

-

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

-

175.0-178.0: Carboxylic acid carbonyl carbon (COOH).

-

155.0-157.0: Carbamate carbonyl carbon (N-COO-).

-

135.0-136.0: Quaternary aromatic carbon of the benzyl group.

-

128.0-129.0: Aromatic carbons of the benzyl group.

-

67.0-68.0: Methylene carbon of the benzyl group (OCH₂Ph).

-

75.0-77.0: Oxazolidine ring carbon (N-CH-O).

-

65.0-67.0: Methylene carbon of the oxazolidine ring (O-CH₂-N).

-

58.0-60.0: Chiral carbon at C4 of the oxazolidine ring (N-CH-COOH).

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid.

-

1760-1740: C=O stretch of the carbamate.

-

1720-1700: C=O stretch of the carboxylic acid.

-

1420-1380: C-N stretch.

-

1250-1200: C-O stretch.

-

750-700 and 700-650: C-H out-of-plane bending for the monosubstituted benzene ring.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: 252.08

-

[M+Na]⁺: 274.06

-

Synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

The synthesis of this chiral building block is conceptually straightforward, leveraging the inherent stereochemistry of L-serine. The key transformation involves the protection of the amino group as a benzyloxycarbonyl (Cbz) derivative, followed by the cyclization with an aldehyde, typically paraformaldehyde, to form the oxazolidine ring.

Reaction Scheme

Caption: Synthesis of the target compound from L-Serine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organic chemistry principles for oxazolidine formation from amino acids.

Step 1: N-Protection of L-Serine

-

Dissolution: Dissolve L-serine (1 equivalent) in a suitable aqueous basic solution, such as 1 M sodium bicarbonate, at 0 °C.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl. Acidify the aqueous layer to a pH of approximately 2 with a strong acid (e.g., 1 M HCl).

-

Extraction and Isolation: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine as a white solid.

Step 2: Oxazolidine Ring Formation

-

Reaction Setup: To a solution of N-Cbz-L-serine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or benzene), add paraformaldehyde (1.5-2.0 equivalents) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

-

Azeotropic Removal of Water: Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is in solid-phase peptide synthesis (SPPS), particularly for the introduction of modified serine residues. The oxazolidine moiety serves as a constrained dipeptide isostere, which can be beneficial for inducing specific secondary structures in peptides and for protecting the serine side chain.

Orthogonal Protection Strategy

A key advantage of using this building block in Fmoc-based SPPS is the orthogonality of the Cbz protecting group with the temporary Fmoc protecting group.

Caption: Workflow for incorporating the building block in SPPS.

Protocol for Incorporation into a Peptide Chain

The following is a general protocol for the manual coupling of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid in Fmoc-based SPPS. This can be adapted for automated peptide synthesizers.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine, following a standard Fmoc deprotection step (e.g., 20% piperidine in DMF).

-

Activation: In a separate vessel, pre-activate the (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (0.95 equivalents relative to the acid) and an activating base like DIPEA (2 equivalents relative to the acid) in DMF. Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove any excess reagents and byproducts.

-

Chain Elongation: The peptide chain can be further elongated by repeating the standard Fmoc deprotection and coupling cycles with the subsequent Fmoc-protected amino acids.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The Cbz group and the oxazolidine ring are typically stable to the conditions used for Fmoc removal but are cleaved under strong acidic conditions.

-

Cleavage Cocktail: A standard cleavage cocktail for peptides containing acid-labile side-chain protecting groups is typically composed of trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

-

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

-

The strong acidic conditions of the TFA cocktail will cleave the Cbz group and hydrolyze the oxazolidine ring, revealing the free serine residue in the final peptide.

Applications in Drug Development

The incorporation of constrained amino acid analogues like (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can significantly impact the pharmacological properties of a peptide. The conformational rigidity imparted by the oxazolidine ring can lead to:

-

Increased Receptor Affinity and Selectivity: By locking a portion of the peptide backbone into a specific conformation, the peptide may better fit into the binding pocket of its target receptor.

-

Enhanced Proteolytic Stability: The modified backbone can be less susceptible to degradation by proteases, leading to a longer in vivo half-life.

-

Improved Pharmacokinetic Properties: The overall physicochemical properties of the peptide can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

While the carboxylic acid functional group is often crucial for biological activity, its presence can sometimes lead to poor membrane permeability and metabolic instability. In such cases, the carboxylic acid of this building block can be used as a handle for further modification or as a bioisostere for other functional groups.[4]

Conclusion

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis from L-serine, coupled with its utility in SPPS via an orthogonal protection strategy, makes it an attractive building block for the creation of novel peptides with tailored properties. The ability to introduce conformational constraints and protect the serine side chain simultaneously provides a streamlined approach to complex peptide synthesis. As the demand for more sophisticated peptide-based therapeutics continues to grow, the strategic application of such chiral synthons will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

References

-

ChemUniverse. (s)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. Available at: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

-

ResearchGate. Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine. Available at: [Link]

-

MDPI. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available at: [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link]

-

SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

-

Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

-

PubMed Central. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Available at: [Link]

-

Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]

-

ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Available at: [Link]

-

PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]

-

PubMed Central. Structure Property Relationships of Carboxylic Acid Isosteres. Available at: [Link]

-

PubMed. Carboxylic acid (bio)isosteres in drug design. Available at: [Link]

-

Taylor & Francis Online. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Available at: [Link]

-

PubMed Central. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Available at: [Link]

-

Open Exploration Publishing. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. Available at: [Link]

-

PubMed Central. Biomedical applications of solid-binding peptides and proteins. Available at: [Link]

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. researchgate.net [researchgate.net]

- 3. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a chiral building block of significant interest in synthetic and medicinal chemistry. Derived from L-serine, this molecule incorporates a carbamate-protected amine within a heterocyclic oxazolidine ring, presenting a unique set of analytical challenges and opportunities. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the principles of causality in experimental design and self-validating protocols. We will explore the requisite spectroscopic and chromatographic techniques, interpreting the expected data to build a conclusive structural and stereochemical profile.

Introduction: The Chemical Identity and Significance

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, often referred to as N-Cbz-(S)-oxazolidine-4-carboxylic acid, is a constrained amino acid derivative. The oxazolidine ring is typically formed by the condensation of an amino acid, in this case, L-serine, with an aldehyde (formaldehyde), while the benzyloxycarbonyl (Cbz) group serves as a common protecting group for the amine functionality.[1][2] This strategic combination makes it a valuable intermediate in asymmetric synthesis, particularly in peptide chemistry where the constrained ring structure can be used to induce specific secondary structures.[3]

Before embarking on any analytical workflow, establishing the fundamental physicochemical properties is paramount. These initial data points provide the first layer of validation for the compound's identity.

Table 1: Physicochemical Properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

| Property | Value | Source |

| CAS Number | 97534-82-2 | [4] |

| Molecular Formula | C₁₂H₁₃NO₅ | [4][5] |

| Molecular Weight | 251.24 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 74-78 °C | [4] |

| Optical Activity | [α]²⁰/D ≈ -92° (c=1 in chloroform) | [4] |

The defined stereochemistry at the C4 position, inherited from the L-serine precursor, is a critical quality attribute. The negative specific rotation is a key indicator of the (S)-enantiomer's presence.

Synthetic Strategy and Potential Impurities: A Proactive Approach to Elucidation

A robust structural elucidation is not merely a confirmation of the expected molecule but also a thorough search for what is not supposed to be there. Understanding the synthetic route is therefore a prerequisite for a comprehensive analytical strategy. A common and logical synthesis involves a two-step process from L-serine.

Workflow 1: Synthesis Pathway

Caption: Synthesis of the target molecule from L-Serine.

This pathway informs the potential impurity profile:

-

Starting Materials: Unreacted L-serine or N-Cbz-L-serine.

-

By-products: Di-Cbz protected serine, or products of over-reaction with formaldehyde.

-

Reagent Residues: Benzyl alcohol (from hydrolysis of Cbz-Cl), residual base.

-

Stereoisomers: Racemization during the protection step, though generally minimal under controlled pH, could lead to the presence of the (R)-enantiomer.[2]

Spectroscopic Verification: The Core of Structure Elucidation

A multi-technique spectroscopic approach is essential to unambiguously determine the structure. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy serves as the initial confirmation of the key functional groups. The analysis is predicated on the principle that bonds vibrate at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum over a range of 4000-600 cm⁻¹.

Expected Data and Interpretation: The spectrum is dominated by absorptions from the carboxylic acid and the carbamate moieties.

Table 2: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation | Reference |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) | The very broad nature of this peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid. | [6][7] |

| ~1760 & ~1710 | C=O stretch | Two distinct carbonyl stretches are expected. The higher frequency band (~1760 cm⁻¹) corresponds to the carboxylic acid C=O, while the lower frequency band (~1710 cm⁻¹) is attributed to the carbamate (Cbz group) C=O. The exact positions can vary, but two distinct peaks are a key feature. | [6][7] |

| ~1230 | C-O stretch | A strong band associated with the C-O single bond of the carboxylic acid. | |

| ~1100 | C-O stretch (Ether-like) | Corresponds to the C-O-C linkages within the oxazolidine ring and the Cbz group. |

The presence of the broad O-H stretch combined with the dual carbonyl peaks provides strong, immediate evidence for the molecule's core structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

Expected Data and Interpretation:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 252.08 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 250.07 is expected. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₃NO₅ to within a few ppm.

-

Key Fragments: The fragmentation pattern helps to piece together the structure.

Workflow 2: Predicted ESI-MS Fragmentation

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

The observation of the tropylium ion (m/z 91) is a classic signature of a benzyl group. The loss of formic acid (46 Da) is characteristic of carboxylic acids, and the loss of benzyl alcohol (108 Da) points to the Cbz protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, allowing for the assignment of every proton and carbon in the molecule.

Experimental Protocol: NMR Analysis

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~10-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid (COOH). This peak will disappear upon D₂O exchange.[6][7]

-

δ ~7.3-7.4 ppm (5H, multiplet): The five aromatic protons of the benzyl group (C₆H₅).

-

δ ~5.5 and 5.3 ppm (2H, doublet of doublets, AB quartet): The two diastereotopic protons of the oxazolidine ring methylene (O-CH₂-N). Due to conformational restriction, they are not equivalent and will split each other.

-

δ ~5.2 ppm (2H, singlet): The two protons of the benzylic methylene (O-CH₂-Ph).

-

δ ~4.5-4.6 ppm (1H, multiplet): The methine proton at the C4 position (N-CH-COOH).

-

δ ~4.2-4.4 ppm (2H, multiplet): The two diastereotopic protons on the C5 methylene of the oxazolidine ring (CH-CH₂-O).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~154 ppm: Carbamate carbonyl carbon (N-C=O).

-

δ ~136 ppm: Aromatic quaternary carbon of the benzyl group (ipso-C).

-

δ ~128-129 ppm: The remaining five aromatic carbons (C₆H₅).

-

δ ~78 ppm: Methylene carbon of the oxazolidine ring (O-CH₂-N).

-

δ ~68 ppm: Methylene carbon of the Cbz group (O-CH₂-Ph).

-

δ ~66 ppm: Methylene carbon at the C5 position (CH-CH₂-O).

-

δ ~58 ppm: Methine carbon at the C4 position (N-CH-COOH).

2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be used to definitively assign these signals and confirm the connectivity of the entire molecule.

Stereochemical Integrity and Purity Assessment: Chiral HPLC

Confirming the enantiomeric purity is critical for a chiral building block. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Experimental Protocol: Chiral HPLC

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is often effective for separating chiral carboxylic acids.

-

Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar alcohol like isopropanol, often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to ensure good peak shape for the carboxylic acid.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Analysis: Inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers. Then, inject the sample to be analyzed. Enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Expected Result: A successful separation will show two distinct peaks for the racemic mixture. The analysis of the synthesized (S)-isomer should ideally show only one major peak at the retention time corresponding to the (S)-enantiomer, with the area of the (R)-enantiomer's peak being minimal (ideally <1-2%).

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a systematic process that builds a case from fundamental properties to intricate spectroscopic details. The convergence of data from IR, MS, and multidimensional NMR, all interpreted within the context of the synthetic pathway, provides a high degree of confidence in the final structure. Chromatographic analysis then confirms the chemical and, most importantly, the stereochemical purity. This integrated, multi-faceted approach ensures a robust and self-validating characterization, meeting the rigorous standards required for its application in research and development.

References

-

Mass spectrometric behaviour of simple oxazolidines under electron impact and chemical ionization. (1994). Journal of Mass Spectrometry. Available at: [Link]

-

Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). PMC - NIH. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). MDPI. Available at: [Link]

-

Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2019). PMC - NIH. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

-

Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts. Available at: [Link]

-

Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Publications. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Available at: [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. Available at: [Link]

-

Oxazolidine. Wikipedia. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PubMed Central. Available at: [Link]

-

HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]

-

Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]

-

Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (2021). MDPI. Available at: [Link]

-

Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. (2021). PMC - PubMed Central. Available at: [Link]

- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.

-

(S)-oxazolidine-4-carboxylic acid. PubChem. Available at: [Link]

-

Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Available at: [Link]

-

Fmoc-oxazolidine-4-carboxylic acid. PubChem. Available at: [Link]

-

Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Fmoc-oxazolidine-4-carboxylic acid | C19H17NO5 | CID 132280914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid 98 97534-82-2 [sigmaaldrich.com]

- 4. 97534-82-2|(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide on the Physical Properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the successful application of any chemical entity in a research or development setting is fundamentally reliant on a comprehensive understanding of its physical and chemical properties. (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a chiral building block of significant interest in synthetic and medicinal chemistry, is no exception. This guide is structured to provide not just a repository of data, but a practical, in-depth resource that explains the causality behind experimental choices and provides robust, repeatable protocols for property determination. The integrity of the data presented is paramount, and as such, is supported by citations to authoritative sources.

Introduction: A Versatile Chiral Synthon

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, also known as N-Cbz-(S)-oxazolidine-4-carboxylic acid, is a protected derivative of L-serine. The oxazolidine ring is formed by the condensation of the amino and hydroxyl groups of serine with formaldehyde, and the benzyloxycarbonyl (Cbz) group provides a stable protecting group for the secondary amine. This structural arrangement imparts conformational rigidity and specific stereochemistry, making it a valuable intermediate in the asymmetric synthesis of a wide range of biologically active molecules, including peptides and pharmaceuticals. A thorough knowledge of its physical properties is essential for its effective use in synthesis, purification, and formulation.

Core Physical and Chemical Properties

The physical properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid are a direct consequence of its molecular structure, which features a carboxylic acid, a carbamate, and an aromatic ring.

Table 1: Physicochemical Properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Melting Point | 74-78 °C |

| Optical Rotation ([α]D) | -92° (c = 1 in chloroform) |

| Solubility (Qualitative) | Soluble in chloroform, methanol, and other common organic solvents. Insoluble in water. |

Experimental Protocols for Property Determination

The following protocols are presented as robust, self-validating methods for the determination of the key physical properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

Melting Point Determination

Causality of Experimental Choices: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. The capillary method described is a standard and reliable technique for this determination. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Experimental Workflow:

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Finely grind a small amount of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid to a powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.[3]

-

Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. Tap the tube gently on a hard surface to compact the sample at the bottom.[4]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: If the approximate melting point is known (around 74-78 °C), heat the apparatus rapidly to about 70 °C. Then, adjust the heating rate to a slow increase of 1-2 °C per minute.[4][5]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[4]

-

Purity Assessment: A melting range of 2 °C or less is generally indicative of a pure compound.

Quantitative Solubility Determination (Illustrative Protocol in Methanol)

Causality of Experimental Choices: The shake-flask method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute. The use of a constant temperature bath is critical as solubility is temperature-dependent. Analysis by a specific and sensitive method like HPLC is necessary to accurately quantify the dissolved solute without interference from potential impurities.

Experimental Workflow:

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

-

Preparation of a Saturated Solution: Add an excess amount of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid to a known volume of methanol in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaking incubator or on a magnetic stirrer in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all solid particles.

-

Dilution: Accurately dilute the filtered solution with methanol to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in methanol, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A standard ¹H NMR experiment identifies the different types of protons and their connectivity, while a ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard for chemical shift referencing (0 ppm).

Standard Sample Preparation Protocol for NMR:

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, as the compound is soluble in chloroform).[7]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.[8]

-

Analysis: Acquire the NMR spectrum on a calibrated spectrometer.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.[9]

-

~7.3-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.1-5.2 ppm (singlet or AB quartet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

~4.2-4.6 ppm (multiplet, 3H): Protons on the oxazolidine ring.

-

~3.8-4.1 ppm (multiplet, 2H): Protons on the oxazolidine ring.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

~170-180 ppm: Carbonyl carbon of the carboxylic acid.[9]

-

~155-160 ppm: Carbonyl carbon of the carbamate.

-

~135-137 ppm: Quaternary aromatic carbon of the benzyl group.

-

~127-129 ppm: Aromatic carbons of the benzyl group.

-

~67-69 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

-

~55-65 ppm: Carbons of the oxazolidine ring.

Infrared (IR) Spectroscopy

Causality of Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[10][11]

-

~3000 cm⁻¹: Aromatic and aliphatic C-H stretches.

-

~1760-1690 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10]

-

~1700-1670 cm⁻¹ (strong): C=O stretch of the carbamate.

-

~1320-1210 cm⁻¹: C-O stretch of the carboxylic acid and carbamate.[10]

Mass Spectrometry (MS)

Causality of Experimental Choices: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 251.

-

Key Fragments:

-

Loss of the benzyl group (m/z = 91).

-

Loss of CO₂ from the carboxylic acid (M - 44).

-

Fragments characteristic of the oxazolidine ring.

-

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid and the experimental methodologies for their determination. By understanding these properties and the rationale behind the analytical techniques, researchers can more effectively utilize this versatile chiral building block in their synthetic endeavors. The provided protocols serve as a foundation for obtaining reliable and reproducible data, which is the cornerstone of sound scientific research and development.

References

-

Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

Experiment (1) Determination of Melting Points. [Link]

-

NMR Sample Preparation. University of Toronto. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Determination of Melting Points. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science. [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4-OXO-OXAZOLIDINE DERIVATIVES. ResearchGate. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

(s)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. ChemUniverse. [Link]

-

IR Absorption Table. Millersville University. [Link]

-

Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. ResearchGate. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Mass Spec 3e Carboxylic Acids. YouTube. [Link]

-

Solubility comparison in methanol. ResearchGate. [Link]

-

Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]

-

Missing carboxyl peak in my benzoic acid 1H-NMR, but C=O peak is shown from 13C-NMR and the IR. What is the broad singlet peak present? Solvent was 50:50 CDCL3:DMSO. Reddit. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

-

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. [Link]

-

Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. National Institutes of Health. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid 98 97534-84-4 [sigmaaldrich.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Physicochemical Profile of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

An In-depth Technical Guide to the Solubility of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

For researchers, scientists, and drug development professionals, understanding the solubility of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a critical first step in its application. This proline analogue, a valuable chiral synthon in asymmetric synthesis, possesses physicochemical properties that are instrumental in tuning the characteristics of peptides. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its use in further research and development.

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a white to off-white solid with a melting point in the range of 74-78 °C. Its molecular structure, containing a carboxylic acid group, a benzyloxycarbonyl protecting group, and an oxazolidine ring, dictates its solubility behavior. The carboxylic acid moiety provides a site for hydrogen bonding and ionization, while the benzyl group introduces significant nonpolar character. The oxazolidine ring contributes to the overall polarity and three-dimensional structure of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | |

| Molecular Weight | 251.24 g/mol | |

| Melting Point | 74-78 °C | |

| Appearance | Solid | |

| Optical Activity | [α]20/D −92°, c = 1 in chloroform |

Theoretical Framework for Solubility

The solubility of a carboxylic acid is profoundly influenced by the pH of the solvent. In acidic or neutral aqueous media, the carboxylic acid group remains largely protonated, limiting its ability to form strong interactions with water and thus resulting in lower solubility. Conversely, in basic media, the carboxylic acid is deprotonated to form a carboxylate salt, which is ionic and significantly more water-soluble.[1]

The presence of the benzyloxycarbonyl group, with its aromatic ring, imparts a significant degree of hydrophobicity, which will generally decrease the compound's solubility in polar solvents like water and increase its solubility in nonpolar organic solvents. The interplay between the polar carboxylic acid and oxazolidine components and the nonpolar benzyloxycarbonyl group will result in a nuanced solubility profile across a range of solvents.

Figure 1: pH-dependent solubility of carboxylic acids.

Experimental Protocol for Solubility Determination

This section outlines a detailed, step-by-step methodology for determining the solubility of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid in various solvents. This protocol is a synthesis of established methods for determining the solubility of organic compounds and carboxylic acids.[1][2][3]

Materials and Equipment

-

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

-

Selection of solvents:

-

Purified water (Type I)

-

Aqueous solutions: 0.1 M HCl, 0.1 M NaOH, 5% NaHCO₃[2]

-

Organic solvents: methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, diethyl ether

-

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer[4][5]

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Figure 2: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid into a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. Gentle agitation should be maintained throughout this period.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or HPLC-MS method.[4][5] A calibration curve should be prepared using standard solutions of known concentrations of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

-

The presence of a chromophore (the benzyl group) makes UV detection a viable option.

-

-

Calculation of Solubility:

-

From the concentration determined by HPLC and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Data Recording and Interpretation

The results of the solubility study should be recorded in a structured table to facilitate comparison and analysis.

| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Purified Water | 25 | ||

| 0.1 M HCl | 25 | ||

| 0.1 M NaOH | 25 | ||

| 5% NaHCO₃ | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Diethyl Ether | 25 |

Expected Trends:

-

Aqueous Solutions: Low solubility is expected in water and 0.1 M HCl. Significantly higher solubility is anticipated in 0.1 M NaOH and 5% NaHCO₃ due to salt formation.[1][2]

-

Organic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, as well as in alcohols like methanol and ethanol. Its solubility in less polar solvents like dichloromethane and chloroform is also likely to be significant due to the benzyloxycarbonyl group. Diethyl ether, being less polar, may show lower solubility.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. By following the detailed protocol and understanding the underlying chemical principles, researchers can generate reliable solubility data that is essential for the effective use of this important chiral building block in drug discovery and development. The provided methodologies are designed to be self-validating, ensuring the generation of accurate and reproducible results.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- (S)-(-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid 98%. (n.d.). Sigma-Aldrich.

- (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid 98%. (n.d.). Sigma-Aldrich.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.

- (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. (n.d.). BLDpharm.

- experiment 1 determination of solubility class. (n.d.).

- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts.

- Liquid-Chromatographic Methods for Carboxylic Acids. (n.d.). Encyclopedia.pub.

- (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. (n.d.). ResearchGate.

- Solubility of Organic Compounds. (2023).

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral data for (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a chiral building block frequently utilized in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations for obtaining and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and its Spectroscopic Implications

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, often abbreviated as Cbz-L-oxazolidine-4-carboxylic acid, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include:

-

An oxazolidine ring , a five-membered heterocycle containing both nitrogen and oxygen.

-

A carboxylic acid moiety, which is a primary site for hydrogen bonding and exhibits characteristic spectral signals.

-

A benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, which introduces an aromatic ring and a carbamate linkage.

-

A chiral center at the C4 position of the oxazolidine ring, originating from the L-serine precursor.

The interplay of these groups dictates the chemical environment of each atom and, consequently, their behavior in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons of the oxazolidine ring, the benzyl group, and the carboxylic acid. Due to the presence of the chiral center and the restricted rotation around the carbamate bond, some signals may appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | Position is concentration and solvent dependent; signal disappears upon D₂O exchange. |

| Aromatic (C₆H₅) | 7.2 - 7.4 | multiplet | Protons of the benzyl group. |

| Benzyl (-CH₂Ph) | ~5.2 | singlet or AB quartet | The two benzylic protons can be diastereotopic. |

| Oxazolidine C2-H₂ | 4.8 - 5.5 | multiplet | Protons on the carbon between the two heteroatoms. |

| Oxazolidine C4-H | 4.3 - 4.7 | multiplet | Methine proton at the chiral center. |

| Oxazolidine C5-H₂ | 3.8 - 4.2 | multiplet | Diastereotopic protons adjacent to the oxygen. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the carbamate will be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 170 - 175 | |

| Carbamate (-NC OO-) | 155 - 160 | |

| Aromatic (ipso-C) | 135 - 138 | Carbon attached to the -CH₂- group. |

| Aromatic (ortho, meta, para-C) | 127 - 129 | |

| Benzyl (-C H₂Ph) | 67 - 70 | |

| Oxazolidine C2 | 78 - 82 | Carbon between the two heteroatoms. |

| Oxazolidine C4 | 58 - 62 | Chiral carbon. |

| Oxazolidine C5 | 65 - 69 |

Experimental Protocol for NMR Data Acquisition

A standard protocol for obtaining high-quality NMR spectra of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid will be dominated by absorptions from the carboxylic acid and carbamate moieties.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | Very characteristic broad absorption due to hydrogen bonding.[1][2] |

| C-H stretch (Aromatic) | 3000-3100 | Medium | |

| C-H stretch (Aliphatic) | 2850-3000 | Medium | |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong | The exact position can be influenced by hydrogen bonding.[3][4] |

| C=O stretch (Carbamate) | 1680-1700 | Strong | |

| C-O stretch (Carboxylic Acid/Carbamate) | 1200-1300 | Strong | |

| C-N stretch | 1000-1200 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a modern and rapid method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (expected) | Notes |

| [M+H]⁺ | 252.08 | Molecular ion with a proton adduct (in positive ion mode). The molecular formula is C₁₂H₁₃NO₅.[5] |

| [M+Na]⁺ | 274.06 | Molecular ion with a sodium adduct. |

| [M-H]⁻ | 250.07 | Molecular ion with a proton removed (in negative ion mode). |

| [M-COOH]⁺ | 206.09 | Loss of the carboxylic acid group. |

| [C₇H₇]⁺ | 91.05 | Tropylium ion from the benzyl group. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and deprotonated species.

-

For fragmentation analysis, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid provides a wealth of information for its unambiguous identification and quality control. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure, purity, and stereochemical integrity of this important chiral building block, ensuring its suitability for downstream applications in pharmaceutical and chemical synthesis.

References

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents.

-

Supporting Information for Stable carboxylic acid derivatized alkoxy silanes - The Royal Society of Chemistry. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

- CN105085510A - Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester - Google Patents.

- Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents.

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]

-

IR: carboxylic acids - University of Calgary. Available at: [Link]

- Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.

-

6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed. Available at: [Link]

-

3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - MDPI. Available at: [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI. Available at: [Link]

-

Mass spectra of the fragmentation patterns of 3-O-(4'-O-caffeoyl glucosyl) quinic acid (A) and 5-O-(3' - ResearchGate. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

-

(S)-N-Cbz-4-Methyl-5-oxooxazolidine - LookChem. Available at: [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge. Available at: [Link]

-

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Mass Spec 3e Carboxylic Acids - YouTube. Available at: [Link]

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. Available at: [Link]

-

(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Available at: [Link]

-

Fmoc-oxazolidine-4-carboxylic acid | C19H17NO5 | CID 132280914 - PubChem. Available at: [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. Available at: [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to Cbz-Protected Oxazolidine-4-Carboxylic Acid: Synthesis, Applications, and Chiral Integrity

This guide provides a comprehensive technical overview of Cbz-protected oxazolidine-4-carboxylic acid, a critical building block in modern synthetic and medicinal chemistry. We will delve into the strategic importance of the carbobenzyloxy (Cbz) protecting group, detail the synthesis and purification of this valuable compound, and explore its applications, with a particular focus on peptide synthesis and drug development. Furthermore, this document will address the paramount importance of maintaining chiral purity and the analytical techniques employed for its verification.

Introduction: The Strategic Importance of Cbz-Protected Oxazolidine-4-Carboxylic Acid

Oxazolidine-4-carboxylic acids are conformationally constrained analogs of serine and threonine, making them valuable chiral synthons. The introduction of a protecting group on the nitrogen atom is essential to prevent unwanted side reactions during subsequent synthetic transformations. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone in peptide chemistry and organic synthesis due to its unique stability profile.[1][2]

The Cbz group is robust under a variety of reaction conditions, including those that are basic or mildly acidic, making it orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[2][3] This orthogonality is a key principle in complex multi-step syntheses, allowing for the selective deprotection of different functional groups within the same molecule.[2] The Cbz-protected oxazolidine-4-carboxylic acid, therefore, offers a stable and versatile platform for the construction of complex molecules, particularly peptides and peptidomimetics.

Synthesis and Purification

The synthesis of Cbz-protected oxazolidine-4-carboxylic acid typically involves the reaction of the parent amino acid, such as L-serine, with a suitable carbonyl-containing compound to form the oxazolidine ring, followed by the introduction of the Cbz protecting group.

Synthesis Protocol

A common synthetic route involves the condensation of L-serine with an aldehyde or ketone to form the oxazolidine ring, followed by N-protection. A patent describes a method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds using serine and bis(trichloromethyl) carbonate or methyl chloroformate in the presence of an organic solvent.[4]

Step-by-step methodology:

-

Oxazolidine Formation: L-serine is reacted with a suitable carbonyl compound (e.g., acetone, formaldehyde) in an appropriate solvent. The reaction is typically acid-catalyzed.

-

N-Protection: The resulting oxazolidine-4-carboxylic acid is then N-protected using benzyl chloroformate (Cbz-Cl) under basic conditions.[1] Schotten-Baumann conditions, employing an aqueous carbonate base, are often effective.[1] The nucleophilic nitrogen of the oxazolidine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride and forming the stable carbamate linkage.[1]

-

Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. Purification is typically achieved by recrystallization or column chromatography to yield the pure Cbz-protected oxazolidine-4-carboxylic acid.

Applications in Peptide Synthesis and Drug Development

The primary application of Cbz-protected oxazolidine-4-carboxylic acid lies in its use as a building block in peptide synthesis. The conformational rigidity of the oxazolidine ring can be exploited to induce specific secondary structures in peptides.

Peptide Synthesis

In solution-phase peptide synthesis, the Cbz group serves as a reliable N-terminal protecting group.[2][3] It prevents the amino group from participating in undesired coupling reactions.[2] The carboxylic acid functionality of the molecule can be activated to form a peptide bond with the N-terminus of another amino acid or peptide chain.

The use of pseudoproline derivatives, which are oxazolidine-containing dipeptides, is a common strategy to minimize aggregation during solid-phase peptide synthesis.[5] These derivatives disrupt interchain hydrogen bonding that can lead to poor coupling efficiencies.[5]

Drug Development

The oxazolidinone ring is a key structural motif in a class of antibiotics.[6][7] For instance, Linezolid, the first clinically approved oxazolidinone antibiotic, acts by inhibiting bacterial protein synthesis.[6] While Cbz-protected oxazolidine-4-carboxylic acid itself is not an antibiotic, it serves as a valuable starting material for the synthesis of more complex oxazolidinone-containing drug candidates. The carboxylic acid moiety can be a pharmacophore in some drugs, but its presence can also lead to metabolic instability or poor membrane permeability.[8][9] In such cases, the carboxylic acid can be replaced with a bioisostere, a functional group with similar physical and chemical properties.[9][10][11]

Deprotection Strategies

The removal of the Cbz group is a critical step to liberate the free amine for further reactions. Several methods are available for Cbz deprotection, with the choice depending on the sensitivity of other functional groups in the molecule.

Catalytic Hydrogenolysis

The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis.[1][12] This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[1] The reaction is clean, with the byproducts being toluene and carbon dioxide. Transfer hydrogenation, using a hydrogen donor like triethylsilane in the presence of a palladium catalyst, offers a milder alternative.[13]

Acid-Mediated Deprotection

Strong acidic conditions can also cleave the Cbz group.[12][14] Reagents such as HBr in acetic acid are effective.[12] More recently, acid-mediated deprotection using reagents like isopropanol hydrochloride (IPA·HCl) or aluminum chloride in hexafluoroisopropanol (HFIP) have been developed as metal-free alternatives.[12][14] These methods are particularly advantageous on a commercial scale as they avoid the costs and safety concerns associated with hydrogen gas and the need to remove residual heavy metals.[14]

Table 1: Comparison of Cbz Deprotection Methods

| Deprotection Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Clean byproducts, mild conditions.[1][15] | Flammable H₂ gas, potential for catalyst poisoning, may affect other reducible groups.[14] |

| Transfer Hydrogenolysis | H₂ donor (e.g., triethylsilane), Pd/C | Milder than direct hydrogenation, avoids handling H₂ gas.[13] | Catalyst still required. |

| Acid-Mediated | HBr/AcOH, IPA·HCl, AlCl₃/HFIP | Metal-free, scalable, operationally simple.[12][14] | Harsh acidic conditions may not be suitable for all substrates. |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates with sensitive functionalities.[13] | Requires specific reagents and conditions. |

Chiral Integrity and Analytical Characterization

The stereochemical purity of Cbz-protected oxazolidine-4-carboxylic acid is of utmost importance, as it directly impacts the stereochemistry of the final product, be it a peptide or a drug molecule.[16][17] The formation of the oxazolidine ring can introduce new chiral centers, and it is crucial to control the stereochemical outcome of the reaction.[18]

Analytical Techniques for Chiral Purity Determination

Several analytical techniques are employed to assess the enantiomeric purity of chiral compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating enantiomers.[16] A chiral stationary phase is used to differentially interact with the two enantiomers, leading to different retention times.

-

Capillary Electrophoresis (CE): CE with chiral selectors, such as cyclodextrins, is another powerful technique for the chiral separation of oxazolidinone analogs.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that are distinguishable by NMR. Quantitative NMR (qNMR) can also be used for purity assessment.[16]

Characterization Data

The synthesized Cbz-protected oxazolidine-4-carboxylic acid should be thoroughly characterized to confirm its identity and purity.

Table 2: Typical Characterization Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the protons of the oxazolidine ring, the Cbz group (including the benzylic protons and the aromatic ring), and the carboxylic acid proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyls of the carbamate and the carboxylic acid. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated exact mass of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, and the N-H bond (if present). |

| Melting Point | A sharp and defined melting point range is indicative of high purity. |

Conclusion

Cbz-protected oxazolidine-4-carboxylic acid is a versatile and valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its robust Cbz protecting group allows for orthogonal synthetic strategies, while the oxazolidine core provides conformational constraint and a scaffold for further functionalization. A thorough understanding of its synthesis, deprotection, and analytical characterization is essential for its effective application in the development of complex and biologically active molecules. The careful selection of synthetic and analytical methods is paramount to ensure the chiral integrity and overall quality of the final products.

References

-

Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-